

In-Depth Technical Guide: 3,5-Difluoropyridine-2-sulfonyl Chloride

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Compound of Interest

Compound Name: 3,5-Difluoropyridine-2-sulfonyl chloride

Cat. No.: B1396115

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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3,5-Difluoropyridine-2-sulfonyl chloride is a fluorinated heterocyclic compound of significant interest in the field of drug discovery and development. Its unique structural features, combining the reactivity of a sulfonyl chloride with the specific electronic properties of a difluorinated pyridine ring, make it a valuable synthon for the creation of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the molecular properties, a detailed synthetic protocol, and the applications of **3,5-Difluoropyridine-2-sulfonyl chloride**, with a focus on its role in the development of targeted therapies such as kinase inhibitors.

Molecular Profile and Physicochemical Properties

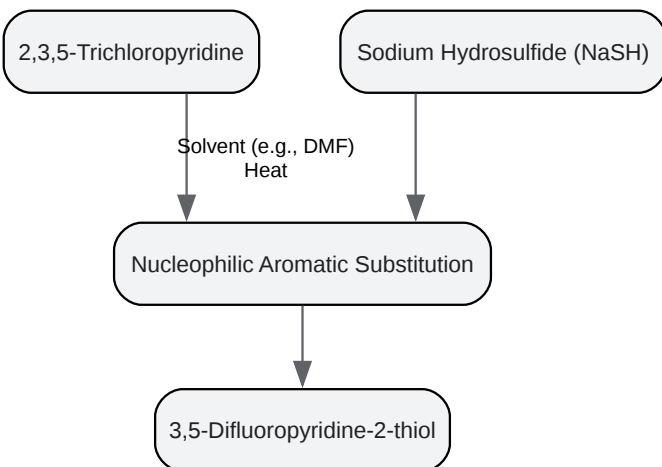
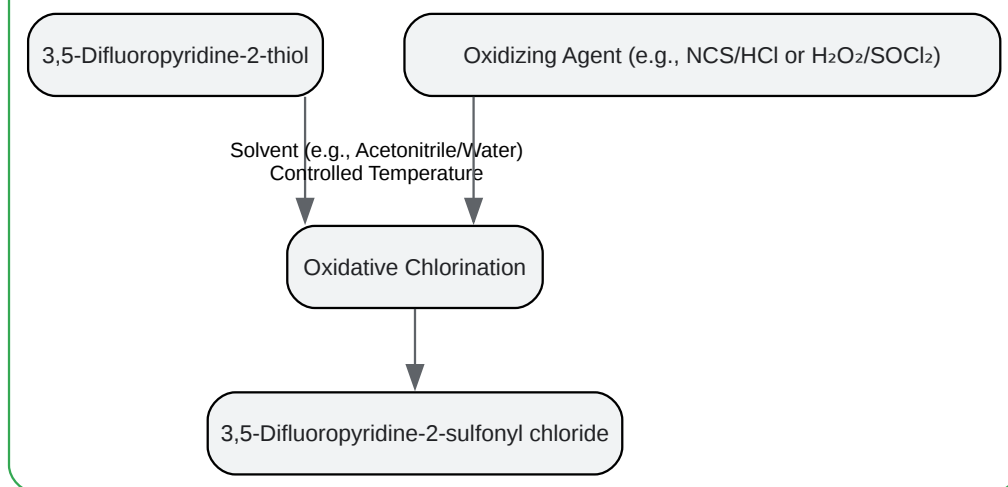
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.

Property	Value	Source/Method
Molecular Formula	C ₅ H ₂ ClF ₂ NO ₂ S	-
Molecular Weight	213.60 g/mol	Calculated
CAS Number	1261587-79-4	--INVALID-LINK--
Appearance	White to off-white solid (predicted)	General knowledge of sulfonyl chlorides
Solubility	Soluble in aprotic organic solvents (e.g., DCM, THF, DMF)	General knowledge of sulfonyl chlorides
Reactivity	Highly reactive towards nucleophiles; moisture sensitive	General knowledge of sulfonyl chlorides

Synthetic Protocol: A Step-by-Step Guide to the Preparation of 3,5-Difluoropyridine-2-sulfonyl Chloride

The synthesis of **3,5-Difluoropyridine-2-sulfonyl chloride** can be approached through a multi-step sequence starting from a readily available precursor. The following protocol is a plausible and detailed workflow based on established chemical transformations for analogous compounds.

Workflow Diagram

Step 1: Synthesis of 3,5-Difluoropyridine-2-thiol**Step 2: Oxidation to Sulfonyl Chloride**

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Caption: Synthetic workflow for **3,5-Difluoropyridine-2-sulfonyl chloride**.

Step 1: Synthesis of 3,5-Difluoro-2-mercaptopyridine

The initial step involves the conversion of a suitable starting material, such as 2,3,5-trichloropyridine, to the corresponding thiol. This transformation is a nucleophilic aromatic substitution reaction.

- Materials:
 - 2,3,5-Trichloropyridine
 - Sodium hydrosulfide (NaSH)
 - N,N-Dimethylformamide (DMF)
 - Hydrochloric acid (HCl)
 - Diethyl ether
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,3,5-trichloropyridine (1 equivalent) in anhydrous DMF.
 - Add sodium hydrosulfide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
 - Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and pour it into ice-water.
 - Acidify the aqueous solution with dilute HCl to a pH of approximately 5-6 to precipitate the thiol.
 - Extract the product with diethyl ether (3 x volumes).

- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure to yield crude 3,5-difluoro-2-mercaptopyridine.
- Rationale: The thiol group is introduced via a nucleophilic aromatic substitution, a common reaction for electron-deficient pyridine rings. DMF is a suitable polar aprotic solvent for this transformation.

Step 2: Oxidation of 3,5-Difluoro-2-mercaptopyridine to 3,5-Difluoropyridine-2-sulfonyl Chloride

The final step is the oxidative chlorination of the synthesized thiol to the desired sulfonyl chloride. This reaction requires a controlled oxidation to avoid over-oxidation to the sulfonic acid.

- Materials:
 - 3,5-Difluoro-2-mercaptopyridine
 - N-Chlorosuccinimide (NCS)
 - Hydrochloric acid (HCl, dilute)
 - Acetonitrile
 - Water
 - Dichloromethane (DCM)
 - Anhydrous sodium sulfate (Na_2SO_4)
- Procedure:
 - In a round-bottom flask, dissolve the crude 3,5-difluoro-2-mercaptopyridine (1 equivalent) in a mixture of acetonitrile and water.
 - Cool the solution to 0-5 °C in an ice bath.

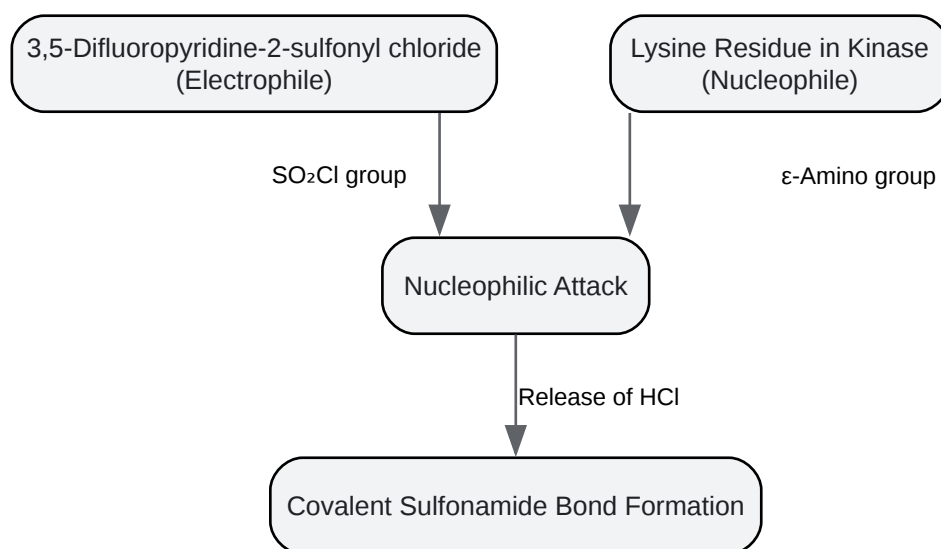
- Slowly add N-Chlorosuccinimide (3-4 equivalents) in portions, maintaining the temperature below 10 °C.
- Add a catalytic amount of dilute HCl.
- Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
- After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford **3,5-difluoropyridine-2-sulfonyl chloride**.
- Rationale: The combination of NCS and a proton source provides an effective system for the oxidative chlorination of thiols to sulfonyl chlorides. The low temperature helps to control the exothermicity of the reaction and minimize side product formation.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The **3,5-difluoropyridine-2-sulfonyl chloride** moiety is a valuable building block in the design of targeted therapies, particularly kinase inhibitors. Protein kinases are a crucial class of enzymes that are often dysregulated in diseases such as cancer.

The sulfonyl chloride group is a highly reactive electrophile that can readily react with nucleophilic residues on proteins, such as the ε-amino group of lysine. This reactivity can be harnessed to design covalent inhibitors that form a stable bond with their target protein.

Mechanism of Covalent Inhibition



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Caption: Covalent bond formation with a lysine residue.

The 3,5-difluoropyridine scaffold can be elaborated with other functionalities to achieve high affinity and selectivity for the target kinase. The fluorine atoms can participate in favorable interactions within the protein's binding pocket and improve the drug-like properties of the molecule. Specifically, sulfonyl fluorides have been utilized in probes to covalently label a broad range of the intracellular kinome by reacting with a conserved lysine in the ATP binding site.

Conclusion

3,5-Difluoropyridine-2-sulfonyl chloride is a key intermediate for the synthesis of complex, biologically active molecules. Its calculated molecular weight of 213.60 g/mol and its reactive sulfonyl chloride group, coupled with the advantageous properties conferred by the difluoropyridine ring, make it a valuable tool for medicinal chemists. The synthetic protocol outlined in this guide, based on established chemical principles, provides a reliable pathway to access this important building block. Its application in the development of

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